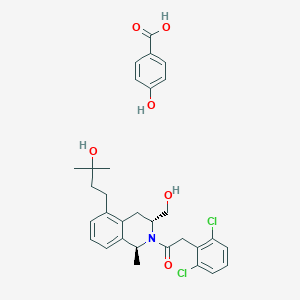

Mevidalen hydroxybenzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1638669-32-5 |

|---|---|

Molecular Formula |

C31H35Cl2NO6 |

Molecular Weight |

588.5 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone;4-hydroxybenzoic acid |

InChI |

InChI=1S/C24H29Cl2NO3.C7H6O3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26;8-6-3-1-5(2-4-6)7(9)10/h4-9,15,17,28,30H,10-14H2,1-3H3;1-4,8H,(H,9,10)/t15-,17+;/m0./s1 |

InChI Key |

QDACLJAXTYXXBL-KPVRICSOSA-N |

Isomeric SMILES |

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O.C1=CC(=CC=C1C(=O)O)O |

Canonical SMILES |

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O.C1=CC(=CC=C1C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Mevidalen Hydroxybenzoate

Evolution of Synthetic Routes and Process Chemistry

The synthetic journey of Mevidalen has been marked by a transition from early-stage routes suitable for medicinal chemistry exploration to highly optimized processes designed for large-scale manufacturing. acs.org This evolution was driven by the need to resolve challenges encountered in initial syntheses and to ensure a scalable, efficient, and reliable supply for clinical trials. researchgate.netacs.org

As Mevidalen advanced into clinical development, the necessity for a more scalable and robust synthetic process became paramount. The challenges of large-scale production, including handling cryogenic reactions and managing exotherms, prompted significant process chemistry development. researchgate.netacs.org The focus shifted to improving yield, efficiency, and safety, ultimately leading to a process capable of producing over 100 kg of the API. acs.orgthieme-connect.com

Table 1: Comparison of Early vs. Scalable Synthesis of Mevidalen

| Feature | Early-Stage Medicinal Chemistry Synthesis | Scalable Production Process |

| Overall Yield | 54% researchgate.netthieme-connect.com | 15.2% thieme-connect.comthieme-connect.com |

| Key Reaction | Diastereoselective Pictet-Spengler Reaction thieme-connect.com | Cryogenic Lithiation & Flow Chemistry researchgate.netthieme-connect.com |

| Scale | Gram-scale | >100 kg acs.orgthieme-connect.com |

| Starting Material | (R)-2-bromophenylalanine researchgate.netthieme-connect.com | Functionalized dibromoarene uniba.it |

| Final Form | Free base (initially) researchgate.net | 4-hydroxybenzoate co-crystal researchgate.netacs.org |

Key Synthetic Transformations and Intermediate Chemistry

The synthesis of Mevidalen hinges on several critical chemical transformations, particularly the construction of its complex heterocyclic core and the regioselective introduction of its various substituents.

The central structural feature of Mevidalen is the 1,3-trans-disubstituted tetrahydroisoquinoline (THIQ) motif. researchgate.net The assembly of this chiral core with the correct stereochemistry is a significant synthetic challenge. researchgate.netnih.gov

Several methods have been explored for constructing this core:

Pictet-Spengler Reaction: Early syntheses effectively utilized a diastereoselective Pictet-Spengler reaction. thieme-connect.com This method involves the cyclization of a phenethylamine (B48288) derivative with an aldehyde or ketone. In the synthesis of Mevidalen, this approach, using zirconium tetrachloride as a Lewis acid, provided the desired trans-diastereomer with high selectivity (dr = 120:1 after crystallization). thieme-connect.com

Intramolecular Nucleophilic Displacement: The scalable synthesis route leverages an intramolecular nucleophilic displacement to form the heterocycle. researchgate.netacs.org This was part of a process that started from widely available chiral materials to create the challenging 1,3-trans tetrahydroisoquinoline. acs.org

Modular and Convergent Methods: More recent research has explored modular approaches for the rapid assembly of 1,3-trans-disubstituted THIQs. One such method involves a three-component Catellani reaction followed by a gold(I)-catalyzed cyclization/reduction cascade, demonstrating the potential for diversity-oriented synthesis of Mevidalen analogues and other complex alkaloids. nih.gov

With the THIQ core constructed, the subsequent regioselective introduction of functional groups is critical. Key functionalization steps include the installation of the methyl group at the C1 position and the side chain at the C5 position.

A pivotal transformation in the scalable synthesis is the diastereoselective addition of methyllithium (B1224462) to a 3,4-dihydroisoquinoline (B110456) intermediate. thieme-connect.comthieme-connect.com This reaction, performed at -65 °C, establishes the correct stereochemistry at the C1 position. thieme-connect.comthieme-connect.com The resulting tetrahydroisoquinoline was isolated as its hemisulfate salt with a high diastereomeric ratio (99.9:0.1). thieme-connect.comthieme-connect.com

Other regioselective strategies have been investigated for related THIQ systems, such as the lithiation at C-1 followed by trapping with an electrophile, which typically results in trans relative stereochemistry in 1,3-disubstituted products. researchgate.net

Modern Techniques in Mevidalen Hydroxybenzoate Synthesis

The successful scale-up of Mevidalen synthesis was heavily reliant on the implementation of modern chemical manufacturing technologies. researchgate.net

Flow Chemistry: Continuous flow processing was essential for overcoming the challenges associated with highly reactive and unstable intermediates. uniba.it Specifically, a cryogenic lithium-halogen exchange reaction, which was difficult to control in batch mode due to a significant exotherm and the instability of the aryllithium intermediate, was rendered scalable by using a continuous flow setup. researchgate.net This allowed for rapid mixing and precise temperature control, mitigating side reactions. researchgate.netuniba.it Chiral auxiliary cleavage was also performed in flow. researchgate.net

Cryogenic Reactions: The synthesis employs cryogenic conditions, particularly for the lithiation steps. researchgate.netacs.org The diastereoselective addition of methyllithium to an imine intermediate was conducted at very low temperatures to control reactivity and selectivity. researchgate.netthieme-connect.com The use of flow chemistry was instrumental in making these cryogenic additions safe and efficient on a large scale. acs.orgthieme-connect.com

These modern techniques not only enabled the production of large quantities of this compound but also improved the safety and reproducibility of the manufacturing process. uniba.it

Application of Flow Chemistry for Large-Scale Production

The large-scale synthesis of mevidalen, which delivered over 100 kg of the active pharmaceutical ingredient, faced significant challenges, particularly with a critical cryogenic step involving the addition of methyllithium to a 3,4-dihydroisoquinoline intermediate. acs.orguniba.it This reaction, conducted at -65 °C, was highly exothermic and the aryllithium intermediate was unstable, making batch processing at scale hazardous and difficult to control. uniba.itsmolecule.com

To overcome these issues, process chemists implemented continuous flow chemistry. acs.org This approach offered precise temperature control, mitigating the risk of localized hotspots and potential thermal runaway. researchgate.net The use of flow reactors enabled the safe and consistent execution of this pivotal lithium-halogen exchange and subsequent reaction. smolecule.comresearchgate.net The scalability of this cryogenic step was demonstrated to be achievable only in a continuous flow mode, highlighting the enabling power of this technology in modern pharmaceutical manufacturing. smolecule.com

Key Advantages of Flow Chemistry in Mevidalen Synthesis:

| Parameter | Batch Reactor | Flow Reactor |

| Temperature Stability | Subject to fluctuations | Highly precise control |

| Safety | Increased risk of thermal runaway | Significantly reduced risk |

| Scalability | Problematic for cryogenic steps | Readily scalable |

| Intermediate Stability | Risk of degradation | Minimized due to short residence times |

The successful implementation of flow chemistry was a cornerstone in the development of a robust and scalable synthesis for mevidalen, ensuring a reliable supply for clinical trials. acs.org

Stereoselective Synthesis Approaches

The stereochemical configuration of mevidalen is crucial for its pharmacological activity, necessitating highly stereoselective synthetic methods. The core of mevidalen features a 1,3-trans-disubstituted tetrahydroisoquinoline (THIQ) motif, which presented a significant synthetic challenge. acs.orgresearchgate.net

A key strategy employed was a diastereoselective Pictet-Spengler reaction. researchgate.netresearchgate.net This reaction, which forms the THIQ ring system, was designed to selectively produce the desired trans-diastereomer. The synthesis began with commercially available (R)-2-bromophenylalanine, establishing one of the chiral centers from the outset. researchgate.net

To achieve the high diastereoselectivity required, a dynamic kinetic resolution by crystallization was utilized. This process yielded a key intermediate, an N-(phenylsulfonyl)alkyloxazolidinone, in high diastereomeric excess. researchgate.net Subsequent exposure to a Lewis acid converted this intermediate to an acyl iminium ion, which then underwent a highly diastereoselective Pictet-Spengler cyclization to afford the desired trans-substituted THIQ. researchgate.net

Another critical stereoselective step involved the addition of an organometallic reagent to a chiral Ellman sulfinyl imine. researchgate.net This reaction was instrumental in setting one of the carbon-carbon bonds with the correct stereochemistry. The diastereomeric ratio achieved in the key methyllithium addition under flow conditions was 86:14, which was further enhanced to 99.9:0.1 after isolation as a hemisulfate salt. uniba.it

Researchers have also explored modular and convergent methods for the synthesis of the 1,3-trans-disubstituted THIQ framework, demonstrating the broad interest in accessing this important structural motif. researchgate.net

Co-Crystal Engineering and Solid-State Form Research of this compound

The solid-state properties of an active pharmaceutical ingredient are critical for its formulation, stability, and bioavailability. During the development of mevidalen, initial attempts to identify a suitable crystalline form of the free base were unsuccessful. acs.orgacs.orgresearchgate.net This led to the exploration of co-crystal engineering as a strategy to obtain a solid form with desirable physicochemical properties.

A novel co-crystal of mevidalen with 4-hydroxybenzoic acid was discovered and found to have superior solubility compared to the amorphous free base. acs.orgacs.org This enhanced solubility was a key factor in its selection for clinical development. acs.orgresearchgate.net The co-crystal is a 1:1 stoichiometric complex of the mevidalen base and 4-hydroxybenzoic acid.

X-ray crystallographic studies provided detailed insights into the structure of the this compound co-crystal.

Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2_1/c |

The development of the hydroxybenzoate co-crystal was a pivotal moment in the progression of mevidalen, transforming a compound with challenging physical properties into a viable clinical candidate. acs.orgresearchgate.net This work underscores the importance of solid-state form research and co-crystal engineering in modern drug development.

Molecular Pharmacology and Mechanistic Elucidation of Mevidalen Hydroxybenzoate

Dopamine (B1211576) D1 Receptor Binding and Allosteric Interaction Profile

Mevidalen functions by binding to a site on the D1 receptor that is topographically distinct from the orthosteric site where endogenous dopamine binds. frontiersin.org This allosteric binding site is located at the interface of the intracellular domain and the plasma membrane, specifically within a pocket formed by residues of the intracellular loop 2 (ICL2), transmembrane segment 3 (TM3), and transmembrane segment 4 (TM4). nih.gov By engaging this site, Mevidalen does not activate the receptor on its own but rather enhances the affinity and/or efficacy of dopamine. frontiersin.orgnih.govbohrium.com This mechanism ensures that D1 receptor signaling is amplified only in the presence of its natural ligand, thereby preserving the physiological patterns of dopamine neurotransmission.

A key feature of Mevidalen is its high selectivity for the human D1 receptor, exhibiting over 1000-fold greater selectivity for D1 compared to other receptors, including the highly homologous D5 receptor. nih.govnih.gov This subtype selectivity is attributed to the engagement of the less conserved allosteric binding site, a significant advantage over many orthosteric agonists that struggle to differentiate between D1-class receptor subtypes. mdpi.comfrontiersin.org

Quantitative Characterization of Allosteric Modulation

The positive allosteric modulatory effects of Mevidalen have been quantified in various in vitro assays. In functional assays measuring cyclic AMP (cAMP) accumulation in HEK293 cells expressing the human D1 receptor, Mevidalen potently potentiates the response to dopamine. It demonstrates an EC50 (half-maximal effective concentration) of 3 nM for this potentiation. nih.gov

| Parameter | Value | Assay Condition | Source |

|---|---|---|---|

| Potentiator Potency (EC50) | 3 nM | Human D1 cAMP assay | nih.gov |

| pEC50 | 8.52 | Potentiation of EC20 dopamine-induced cAMP accumulation (human D1 receptor, HTRF assay) | nih.gov |

| pEC50 | 8.64 | Potentiation of EC20 dopamine-induced cAMP accumulation (human D1 receptor, HTRF assay) | nih.gov |

| Selectivity | >1000-fold vs other targets | In vitro binding and functional assays | nih.govnih.gov |

Structural Basis of D1 Receptor Activation by Mevidalen Hydroxybenzoate

The molecular mechanisms underlying Mevidalen's allosteric modulation have been significantly illuminated by high-resolution structural studies. Cryo-electron microscopy (cryo-EM) has provided detailed snapshots of the D1 receptor-Gs protein complex bound to both an orthosteric agonist and Mevidalen. nih.govrcsb.orgrcsb.org These structures, including those deposited in the Protein Data Bank (PDB) under accessions like 7CKZ, 7LJD, and 7X2F, reveal the precise binding mode of Mevidalen and the conformational changes it induces in the receptor. nih.govrcsb.orgrcsb.org

Cryo-Electron Microscopy (Cryo-EM) Studies of Receptor-PAM Complexes

Cryo-EM structures show Mevidalen nestled in a hydrophobic, lipid-exposed pocket on the intracellular side of the receptor. nih.govresearchgate.net The binding site is primarily formed by residues from ICL2 and the intracellular ends of TM3 and TM4. nih.gov Key interactions include:

Hydrophobic and van der Waals interactions: The central tetrahydroisoquinoline (THIQ) ring of Mevidalen interacts with hydrophobic residues such as M135(ICL2), A139(4.41), I142(4.44), and L143(4.45). researchgate.net

Cation-π and π-π stacking: The dichlorophenyl group of Mevidalen is positioned between the side chains of R130(ICL2) and W123(3.52), forming cation-π and π-π interactions, respectively. researchgate.net

Hydrogen bonds: Polar residues R130(ICL2), K134(ICL2), and K138(4.40) form hydrogen bonds with Mevidalen, further anchoring it in the binding pocket. researchgate.net

Interestingly, cryo-EM studies have captured Mevidalen in different orientations, described as "horizontal" (parallel to ICL2) and "vertical" (parallel to the transmembrane helices), suggesting some plasticity in its binding mode. nih.gov Regardless of the orientation, its presence stabilizes the allosteric pocket and improves the activity of the D1 receptor by stabilizing the interaction of endogenous dopamine at the orthosteric site. rcsb.org

Computational Modeling and Molecular Dynamics Simulations of Allosteric Pathways

Computational studies, including extensive Gaussian-accelerated molecular dynamics simulations, have complemented the static cryo-EM structures by providing insights into the dynamics of Mevidalen's action. patsnap.comnih.gov These simulations have explored various potential binding poses, identifying four distinct modes: a stable "boat" mode, two metastable "vertical" modes, and a novel "cleft-anchored" mode. patsnap.com Intriguingly, the most stable boat conformation was found to exhibit the weakest positive allosteric effect, suggesting that binding stability and allosteric efficacy are not directly correlated and may involve more transient, functionally critical conformations. patsnap.com

Network analysis based on these simulations has helped to map the allosteric communication pathways within the receptor. The binding of Mevidalen enhances the correlated motions between the allosteric site and the orthosteric pocket, as well as between the orthosteric site and the G-protein binding interface. patsnap.com This suggests that Mevidalen's primary allosteric effect may be to enhance G-protein coupling efficiency rather than solely increasing agonist affinity. mdpi.comnih.gov An allosteric pathway originating from the PAM binding site and extending toward the intracellular ends of TM5 and TM6 and intracellular loop 3 (IL3) has been identified as crucial for this enhanced coupling. mdpi.comnih.gov

Conformational Rearrangements and Protein Dynamics Induced by this compound

The binding of Mevidalen induces subtle but functionally critical conformational rearrangements in the D1 receptor. nih.gov A key effect is the stabilization of ICL2 in an alpha-helical conformation, a structural change that promotes more efficient engagement with the Gs protein. rcsb.orgnih.govresearchgate.net

Molecular dynamics simulations reveal a dynamic cascade of events upon Mevidalen binding:

Compaction of the Na+ Binding Site: A cluster of residues around the conserved allosteric sodium ion binding site becomes more compact. nih.gov

Loosening of the PIF Motif: Interactions involving the highly conserved P-I-F motif (Proline-Isoleucine-Phenylalanine) and neighboring residues are loosened. nih.gov

This dual action—compacting one region while loosening another—is consistent with a mechanism that facilitates the outward movement of the intracellular portion of the transmembrane helices, thereby opening the intracellular crevice required for G-protein docking and activation. nih.gov By stabilizing the active-state conformation, Mevidalen enhances the receptor's ability to couple to and activate its downstream signaling partners upon agonist binding.

Downstream Signaling Cascades and Cellular Responses to D1 Receptor Potentiation

This compound, a positive allosteric modulator (PAM) of the dopamine D1 receptor, enhances the receptor's response to the endogenous ligand, dopamine. This potentiation triggers a cascade of intracellular events, beginning with an augmented interaction with Gs proteins and leading to the modulation of key enzymatic activities within the cell.

Mevidalen, also known as LY3154207, operates by binding to a distinct allosteric site on the dopamine D1 receptor, thereby increasing the receptor's affinity for dopamine and stabilizing its active conformation. researchgate.netnih.gov This allosteric binding site is located on the intracellular side of the receptor, specifically involving the second intracellular loop (ICL2). researchgate.netnih.gov

Cryo-electron microscopy structures of the D1 receptor in complex with mevidalen reveal that the compound stabilizes ICL2 in an alpha-helical conformation. researchgate.netnih.gov This structural stabilization is crucial for more efficient coupling with the Gs protein, the primary transducer for D1 receptor signaling. researchgate.net Molecular dynamics simulations suggest that the binding of mevidalen restricts the rotational freedom of key residues within ICL2, leading to increased interaction with the Gα subunit of the Gs protein. researchgate.net

Table 1: Mechanistic Details of Mevidalen's Effect on D1R-Gs Protein Coupling

| Feature | Description | Source |

|---|---|---|

| Binding Site | Intracellular Loop 2 (ICL2) of the Dopamine D1 Receptor | researchgate.netnih.gov |

| Conformational Change | Stabilization of ICL2 in an alpha-helical structure | researchgate.netnih.gov |

| Effect on Gs Protein | Enhanced coupling and interaction with the Gα subunit | researchgate.net |

| Cooperative Factors | Cholesterol may enhance the allosteric modulation | nih.gov |

The enhanced coupling of the D1 receptor to the Gs protein, facilitated by mevidalen, directly impacts the activity of adenylyl cyclase. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). researchgate.net This leads to an accumulation of intracellular cAMP, a critical second messenger involved in numerous cellular processes.

The potentiation of the dopamine-induced response by mevidalen has been quantified in various in vitro assays. In HEK293 cells expressing the human D1 receptor, mevidalen demonstrates a potentiation of the dopamine-induced cAMP response with a pEC50 of 8.6, which corresponds to an EC50 value of 2.3 nM. This value was obtained in the presence of an EC20 concentration of dopamine, highlighting mevidalen's ability to significantly amplify a submaximal dopamine signal.

Studies on related tetrahydroisoquinoline (THIQ) D1 PAMs have shown substantial leftward shifts in the dopamine concentration-response curve for cAMP accumulation. For instance, the PAM DETQ induced a 21-fold leftward shift. Furthermore, the combination of multiple PAMs acting at different allosteric sites can lead to a synergistic potentiation, with one study demonstrating a 1,000-fold leftward shift in the dopamine response curve when three distinct PAMs were used in combination. researchgate.net This underscores the significant modulatory capacity of this class of compounds on the D1 receptor-adenylyl cyclase signaling pathway.

Table 2: In Vitro Potency of Mevidalen and Related Compounds on cAMP Signaling

| Compound | Assay System | Parameter | Value | Source |

|---|---|---|---|---|

| Mevidalen (LY3154207) | HEK293 cells expressing human D1 receptor | pEC50 (cAMP potentiation) | 8.6 | |

| Mevidalen (LY3154207) | HEK293 cells expressing human D1 receptor | EC50 (cAMP potentiation) | 2.3 nM | |

| DETQ | HEK293 cells expressing human D1 receptor | Dopamine CRC Fold Shift (cAMP) | 21-fold | |

| Triple PAM Combination | Not specified | Dopamine CRC Fold Shift (cAMP) | 1,000-fold | researchgate.net |

Preclinical Pharmacodynamic Profiles and Biological Activities of Mevidalen Hydroxybenzoate

In Vitro Pharmacological Characterization in Recombinant Systems and Cell Lines

The initial characterization of Mevidalen hydroxybenzoate involved a series of in vitro assays to determine its primary pharmacological mechanism and selectivity. These studies were conducted using recombinant cell lines expressing specific human receptors.

Mevidalen has been identified as a potent and selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. nih.govnih.gov In a human D1 cAMP assay, Mevidalen demonstrated a half-maximal effective concentration (EC50) of 3 nM. nih.gov Its high selectivity for the human D1 receptor has been established, showing over 1000-fold greater selectivity compared to other tested targets. nih.govnih.gov

In vitro studies utilizing receptor chimeras and site-directed mutagenesis have successfully identified a novel intracellular allosteric binding site on the dopamine D1 receptor. nih.gov The binding of tetrahydroisoquinoline D1 PAMs, such as Mevidalen, to this site leads to an enhanced affinity of dopamine for its orthosteric binding site on the human D1 receptor. nih.gov

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System |

|---|---|---|

| EC50 | 3 nM | Human D1 cAMP Assay |

| Selectivity | >1000-fold | Versus other tested targets |

In Vivo Assessment of Central Nervous System Activities in Animal Models

Following its in vitro characterization, the central nervous system (CNS) effects of Mevidalen were evaluated in various animal models to understand its in vivo pharmacological activities.

Preclinical studies in humanized D1 (hD1) mice have demonstrated the wake-promoting effects of Mevidalen. researchgate.net Administration of Mevidalen resulted in a dose-dependent increase in the latency to fall asleep. researchgate.net These wakefulness-promoting effects are believed to be linked to the potentiation of dopamine signaling in brain regions that regulate arousal and wakefulness. nih.gov

The in vivo behavioral profile of Mevidalen has shown effects on motor activity. In humanized D1 (hD1) mice, D1 PAMs, including Mevidalen, have been observed to increase locomotor activity. nih.gov Furthermore, in preclinical models with partial dopamine depletion, Mevidalen demonstrated the ability to reverse hypomotility. nih.gov

Table 2: In Vivo CNS Activities of Mevidalen in Animal Models

| Activity | Animal Model | Observed Effect |

|---|---|---|

| Wakefulness Promotion | Humanized D1 (hD1) Mice | Dose-dependent increase in latency to fall asleep. researchgate.net |

| Motor Activity | Humanized D1 (hD1) Mice | Increased locomotor activity. nih.gov |

| Motor Activity | Dopamine-depleted Mice | Reversal of hypomotility. nih.gov |

Blood-Brain Barrier Penetration and Central Distribution in Non-Human Species

A critical aspect of a centrally acting therapeutic is its ability to penetrate the blood-brain barrier (BBB) and distribute within the CNS. Nonclinical studies have confirmed that Mevidalen is orally bioavailable and effectively crosses the blood-brain barrier. nih.gov Central penetration of Mevidalen has been further substantiated by its measurement in the cerebrospinal fluid (CSF). nih.gov In human studies, the fraction of Mevidalen exposure in the CSF relative to total plasma exposure was approximately 0.01. nih.gov The concentration-time profile of Mevidalen in the CSF has been observed to generally parallel that in the plasma. nih.gov

Preclinical Metabolism and Elimination Pathways

Data from nonclinical studies indicate that Mevidalen is extensively metabolized. nih.gov The primary route of elimination is not through renal excretion of the parent compound, as evidenced by a very low fraction of the administered dose being excreted in the urine (approximately 0.02%). nih.gov This suggests that the clearance of Mevidalen is predominantly driven by metabolic processes.

Table 3: Preclinical Disposition of this compound

| Parameter | Finding |

|---|---|

| Metabolism | Extensively metabolized. nih.gov |

| Renal Excretion (as parent compound) | Minimal (~0.02% of administered dose). nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry of Mevidalen Hydroxybenzoate Analogs

Identification of Pharmacophoric Elements and Key Functional Groups

The chemical architecture of Mevidalen hydroxybenzoate and its close analogs, such as DETQ and DPTQ, reveals a conserved pharmacophore essential for their activity as D1 PAMs. This pharmacophore can be dissected into several key components, each playing a crucial role in the molecule's interaction with the allosteric binding site on the D1 receptor.

The central scaffold of these compounds is a 1,3-trans-disubstituted tetrahydroisoquinoline (THIQ) ring system . This rigid core serves to orient the other functional groups in the correct spatial arrangement for optimal binding. The stereochemistry at the C1 and C3 positions of the THIQ ring is critical for activity, with the (1S, 3R) configuration being the preferred stereoisomer.

Attached to the nitrogen atom of the THIQ core is a 2-(2,6-dichlorophenyl)ethan-1-one moiety . The 2,6-dichloro substitution pattern on the phenyl ring is a consistent feature among the most potent analogs, suggesting that these halogen atoms are involved in key hydrophobic or halogen-bonding interactions within the binding pocket. The carbonyl group of the ethan-1-one linker likely acts as a hydrogen bond acceptor.

At the C1 position of the THIQ ring, a methyl group is consistently present. This small alkyl group likely contributes to the hydrophobic interactions within the allosteric site.

The C3 position of the THIQ ring bears a hydroxymethyl group . This functional group is a potential hydrogen bond donor and appears to be important for anchoring the molecule within the binding pocket.

Finally, a hydrophobic side chain at the C5 position of the isoquinoline (B145761) ring system is a key determinant of potency and pharmacokinetic properties. In Mevidalen, this is a 3-hydroxy-3-methylbutyl group. In its analogs DETQ and DPTQ, this side chain is a 2-hydroxypropan-2-yl and a 2-hydroxy-2-methylpropyl group, respectively. The length and branching of this alkyl chain, as well as the presence of the terminal hydroxyl group, significantly influence the compound's interaction with a hydrophobic sub-pocket of the allosteric site.

Rational Design and Synthesis of Novel D1 PAM Derivatives

The rational design of novel D1 PAMs based on the Mevidalen scaffold has been guided by structural insights into the allosteric binding site, which is located near the intracellular loop 2 (ICL2) of the D1 receptor. The goal of these medicinal chemistry efforts has been to optimize potency, selectivity, and drug-like properties.

The synthesis of the core 1,3-trans-disubstituted THIQ scaffold is a key challenge. One successful approach involves a diastereoselective Pictet-Spengler reaction. researchgate.net This method allows for the stereocontrolled construction of the THIQ ring system, ensuring the desired (1S, 3R) configuration. Subsequent N-acylation with a substituted phenylacetic acid derivative, such as 2-(2,6-dichlorophenyl)acetic acid, installs the critical N-arylacetyl group.

The diversification of the C5 side chain has been a major focus of synthetic efforts. This has been achieved through various cross-coupling reactions on a suitable precursor, such as a halogenated THIQ intermediate. For instance, Suzuki or Negishi couplings can be employed to introduce a variety of alkyl and aryl substituents at this position, allowing for a systematic exploration of the SAR of this region of the molecule. The synthesis of the terminal alcohol functionality on the C5 side chain can be accomplished through the addition of Grignard reagents to a ketone precursor or through the hydroboration-oxidation of a terminal alkene.

Comparative Pharmacological Evaluation of this compound and Related Tetrahydroisoquinoline Compounds

The pharmacological profiles of this compound and its analogs have been extensively characterized in vitro. These studies have provided valuable insights into the SAR of this chemical series and have highlighted the subtle structural modifications that can lead to significant changes in potency and efficacy.

The potency of these compounds as D1 PAMs is typically assessed by their ability to potentiate the dopamine-induced accumulation of cyclic AMP (cAMP) in cells expressing the human D1 receptor. The EC50 value represents the concentration of the PAM that produces 50% of its maximal potentiation of the dopamine (B1211576) response.

Below is an interactive data table summarizing the in vitro pharmacological data for Mevidalen and its key analogs.

| Compound | C5-Substituent | D1 PAM EC50 (nM) | D1 PAM Emax (% of Dopamine Max) |

| Mevidalen | 3-hydroxy-3-methylbutyl | 3.0 | Not Reported |

| DETQ | 2-hydroxypropan-2-yl | Not Reported | Not Reported |

| DPTQ | 2-hydroxy-2-methylpropyl | 76 | 77-88 |

Data is compiled from various sources and assay conditions may differ.

The data indicate that the nature of the C5 substituent has a profound impact on the potency of these D1 PAMs. Mevidalen, with its 3-hydroxy-3-methylbutyl side chain, is a highly potent D1 PAM with an EC50 in the low nanomolar range. nih.gov DPTQ, which has a slightly shorter C5 side chain, exhibits a lower potency. nih.gov This suggests that the length and branching of this alkyl chain are critical for optimal interaction with the allosteric binding pocket. All of these compounds have shown high selectivity for the D1 receptor over other dopamine receptor subtypes. nih.gov

Strategies for Optimizing Allosteric Modulation and Receptor Bias

A key goal in the development of D1 PAMs is to fine-tune their allosteric modulatory properties to achieve the desired therapeutic effect. This includes optimizing the degree of potentiation of the dopamine response and potentially introducing receptor bias.

Optimizing Allosteric Potentiation: The magnitude of the potentiation of the dopamine response can be modulated by altering the structure of the PAM. For instance, modifications to the C5 side chain not only affect potency but can also influence the maximal efficacy (Emax) of the potentiation. The rational design of analogs with varying C5 substituents allows for the exploration of a range of potentiation levels, from weak to strong modulators.

Receptor Bias: Receptor bias, also known as functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For the D1 receptor, the canonical signaling pathway is Gs/cAMP activation. However, the D1 receptor can also signal through other pathways, such as those involving β-arrestin.

The development of biased D1 PAMs is an emerging area of research. The allosteric binding site of Mevidalen and its analogs, being distinct from the orthosteric site, offers a unique opportunity to influence the conformational changes of the receptor upon dopamine binding and thereby steer the signaling towards a specific pathway. Structural studies have shown that PAM binding can stabilize specific active conformations of the receptor. nih.gov By systematically modifying the structure of the PAM, it may be possible to stabilize conformations that favor coupling to one signaling pathway over another. For example, alterations to the N-acyl group or the substituents on the THIQ core could influence the interaction of the receptor with G proteins versus β-arrestins. The exploration of biased allosteric modulators holds the promise of developing D1-targeted therapies with improved efficacy and reduced side effects. nih.gov

Advanced Research Methodologies and Translational Research Paradigms for Mevidalen Hydroxybenzoate

Development of Advanced Analytical Techniques for Compound Quantification in Biological Matrices

The accurate quantification of Mevidalen hydroxybenzoate and its metabolites in complex biological matrices is fundamental to understanding its pharmacokinetics. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the principal analytical technique for this purpose.

In preclinical studies, such as those involving humanized D1 mouse models, a non-GLP (Good Laboratory Practice) LC-MS/MS bioanalytical method has been utilized for the determination of Mevidalen in plasma samples. researchgate.net These methods are prized for their high sensitivity and specificity, allowing for the precise measurement of low concentrations of the analyte. The sample preparation for such analyses typically involves protein precipitation to remove interfering macromolecules from the plasma. mdpi.com For instance, a common approach involves the addition of a solvent like acetonitrile (B52724) to the plasma sample, followed by centrifugation to pellet the precipitated proteins. nih.gov The resulting supernatant, containing the drug, can then be directly injected into the LC-MS/MS system.

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: The goal is to extract the analyte from the biological matrix while minimizing interference. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed. farmaciajournal.com

Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system separates the analyte from other components in the sample extract based on their physicochemical properties. The choice of the column (e.g., C18) and the mobile phase composition is critical for achieving good separation. nih.govnih.gov

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) provides highly selective and sensitive detection. The analyte is ionized, and specific precursor-to-product ion transitions are monitored, which is a hallmark of the Multiple Reaction Monitoring (MRM) mode, ensuring high specificity. nih.gov

In clinical studies with Mevidalen, blood samples are collected at various time points post-dosing to construct a detailed pharmacokinetic profile. frontiersin.org For example, in a study with Parkinson's disease patients, blood was drawn pre-dose and at multiple intervals up to 24 hours after administration on several days of the study. frontiersin.org The resulting plasma concentrations of Mevidalen are then used to calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters for this compound

| Parameter | Description |

|---|---|

| Cmax | Maximum plasma concentration |

| tmax | Time to reach maximum plasma concentration |

| AUCτ | Area under the concentration-time curve during a dosing interval |

This table outlines the primary pharmacokinetic parameters calculated from plasma concentration data of Mevidalen, derived from noncompartmental analysis. frontiersin.org

Application of Translational Biomarkers in Preclinical Discovery

Translational biomarkers are crucial for bridging the gap between preclinical findings and clinical outcomes, providing evidence of target engagement and pharmacodynamic effects that are comparable across species. For this compound, several translational biomarkers have been investigated.

A significant finding is the identification of sleep-wakefulness patterns as a translational biomarker for the D1 PAM mechanism. researchgate.net Studies have demonstrated that Mevidalen enhances wakefulness in humanized D1 mice in a dose-dependent manner. researchgate.net This effect on sleep latency was also observed in sleep-deprived healthy human volunteers, with drug exposure correlating with the extent of wakefulness in both species. researchgate.net This strong translational link supports the use of sleep-wake activity as a central biomarker for D1 PAMs. researchgate.net

Electrophysiological biomarkers are another promising avenue. While not specifically reported for Mevidalen, studies with other D1 PAMs, such as ASP4345, have utilized measures like the auditory steady-state response (ASSR) and mismatch negativity (MMN) in patients with schizophrenia. researchgate.netbiotrial.com Positive changes in these neurophysiological markers suggest an improvement in information processing and could serve as translational indicators of cognitive enhancement. researchgate.netbiotrial.com

Furthermore, Positron Emission Tomography (PET) imaging can be employed to assess changes in endogenous dopamine (B1211576) release as a pharmacodynamic biomarker. nih.gov This technique can provide direct evidence of the modulation of the dopaminergic system in the brain. For instance, the attenuation of amphetamine-induced synaptic dopamine release can be measured, offering a quantitative assessment of a drug's effect on dopamine neurotransmission. nih.gov

Finally, preclinical models often assess pro-cognitive effects through behavioral tasks like the novel object recognition task . researchgate.net Improvements in performance in such tasks, coupled with biochemical markers like the enhanced release of cortical acetylcholine (B1216132) and histamine, and increased phosphorylation of the AMPA receptor (GluR1) and the transcription factor CREB, provide a preclinical basis for the anticipated cognitive benefits in humans. researchgate.net

Integrative Systems Pharmacology Approaches for this compound

Integrative systems pharmacology aims to understand the effects of a drug by integrating data across multiple levels of biological organization, from molecular interactions to physiological outcomes. For this compound, computational modeling and molecular dynamics (MD) simulations have been instrumental in elucidating its mechanism of action at the molecular level.

Extensive MD simulations have been conducted to investigate the binding of Mevidalen (LY3154207) to the dopamine D1 receptor. acs.orgresearchgate.net These studies have explored different potential binding modes of the compound within the allosteric site, which is located on the intracellular loop 2 (ICL2) of the receptor. acs.orgresearchgate.netnih.gov The simulations have revealed that Mevidalen prefers a horizontal orientation above ICL2 and that its binding stabilizes the helical conformation of this loop. researchgate.netnih.gov This stabilization of the active state of the receptor is thought to enhance G protein coupling. researchgate.net

These computational approaches provide atomic-level insights into how Mevidalen exerts its positive allosteric effect. For example, simulations have shown that the binding of Mevidalen induces subtle but significant conformational changes in key structural motifs of the receptor. nih.gov These changes can affect the interactions between the allosteric site, the orthosteric site where dopamine binds, and the transducer binding site, ultimately leading to a potentiation of the dopamine-induced signal. acs.org

By integrating these molecular-level findings with data from in vitro and in vivo studies, a more comprehensive understanding of Mevidalen's pharmacology can be achieved. This systems-level perspective is critical for predicting the compound's effects in different physiological and pathological contexts and for informing the design of future clinical trials.

Emerging Research Areas in Dopamine D1 Receptor Allosteric Modulation

The field of dopamine D1 receptor allosteric modulation is rapidly evolving, with several exciting areas of research emerging.

A key area of investigation is the discovery and characterization of novel allosteric binding sites . While Mevidalen and similar compounds bind to a site on ICL2, structural studies have revealed the existence of other potential allosteric sites on the D1 receptor. researchgate.netbohrium.comunc.edu Research is ongoing to identify and validate these additional sites, which could offer new opportunities for modulating D1 receptor function. acs.org The existence of multiple distinct allosteric sites opens up the possibility of developing drugs with unique pharmacological profiles or even using combinations of PAMs that bind to different sites to achieve synergistic effects. acs.org

Another significant research direction is the development of structurally novel D1 PAMs . Beyond the tetrahydroisoquinoline scaffold of Mevidalen, researchers are exploring other chemical classes. For example, pyrimidone-based and thiophene-based D1 PAMs have been identified. nih.govacs.org The synthesis and characterization of these new analogues are helping to define the structure-activity relationships (SAR) for D1 receptor allosteric modulation. nih.gov Understanding these relationships is crucial for designing next-generation PAMs with improved potency, selectivity, and pharmacokinetic properties.

The exploration of biased allosteric modulation is also gaining traction. This concept involves designing PAMs that selectively enhance signaling through a specific downstream pathway (e.g., G protein-dependent vs. β-arrestin-dependent pathways). Such biased modulators could potentially offer a more targeted therapeutic effect with fewer side effects.

Finally, the development of D1 PAMs with varying degrees of cooperativity with dopamine is another area of interest. This could allow for the fine-tuning of dopaminergic signaling to a level that is therapeutically optimal, avoiding the "on-off" fluctuations associated with some traditional dopaminergic therapies.

Q & A

Q. What is the pharmacological mechanism of Mevidalen hydroxybenzoate as a D1 receptor positive allosteric modulator (D1PAM), and how does this mechanism inform preclinical experimental design?

this compound enhances D1 receptor affinity for dopamine, amplifying dopaminergic signaling without directly activating the receptor . Preclinical studies should focus on models measuring cortical activation, synaptic plasticity, and acetylcholine release. For example, sleep deprivation protocols in mice (e.g., using SCORE-2000 systems to monitor EEG/EMG) can evaluate wakefulness and cognitive enhancement, aligning with its proposed mechanism .

Q. Which preclinical models are most relevant for assessing this compound’s cognitive and motor effects?

Rodent models of sleep restriction (e.g., 79.3% sleep reduction in mice) and dopamine-deficient states (e.g., Parkinsonian models) are critical. Outcome measures include latency to sleep onset, wakefulness duration, and motor coordination tasks. Cognitive Drug Research Computerized Cognition Battery (CDR-CCB) analogs in animals can mirror human cognitive assessments .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Key parameters include dose-dependent plasma exposure (e.g., 3–100 mg/kg in mice), time to peak concentration (Tmax), and half-life (T½). Blood samples collected via orbital sinus or cardiac puncture at intervals (0.25–24 hours post-dose) using LC-MS/MS methods ensure accurate profiling .

Q. How are clinical trial endpoints for this compound selected to evaluate efficacy in neurodegenerative disorders?

Primary endpoints like the Continuity of Attention (CoA) score (CDR-CCB) and secondary endpoints such as Alzheimer’s Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) are used. These reflect cognitive and global functional improvements, though discordance between endpoints necessitates careful interpretation .

Advanced Research Questions

Q. How can researchers reconcile contradictions between primary and secondary outcomes in this compound clinical trials, such as the PRESENCE trial?

The PRESENCE trial (NCT03305809) showed no improvement in the primary CoA endpoint but significant motor benefits. Researchers should analyze subgroup responses, adjust for baseline dopamine levels, and employ multimodal biomarkers (e.g., fMRI for cortical activation) to contextualize outcomes .

Q. What methodological challenges arise when translating preclinical sleep deprivation findings to human trials?

Preclinical models use forced wakefulness (e.g., rotating chambers for mice), but human sleep restriction protocols must account for ethical constraints and comorbidities. Dose adjustments (e.g., 15–75 mg in humans vs. 3–100 mg/kg in mice) and circadian timing (e.g., 6-hour post-dose assessments) are critical for translational validity .

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Incomplete crossover designs (e.g., testing 3–100 mg/kg in mice) reduce inter-subject variability. Mixed-effects models can account for repeated measures, while non-linear regression identifies EC50 values. Power analysis (e.g., N=56 per dose group) ensures robustness in pharmacokinetic studies .

Q. How should confounding variables be managed when evaluating this compound’s dual effects on motor and non-motor symptoms?

Stratified randomization by symptom severity and covariance analysis (ANCOVA) adjust for baseline differences. For example, in Lewy body dementia trials, separating motor improvements from stable non-motor outcomes requires longitudinal mixed-model frameworks .

Q. What strategies improve reproducibility in pharmacokinetic studies of this compound?

Detailed formulation preparation (e.g., 20% hydroxypropyl betacyclodextrin vehicle) and adherence to bioanalytical standards (e.g., non-GLP LC-MS/MS) are essential. Reporting extraction methods (e.g., orbital sinus vs. cardiac puncture) and storage conditions minimizes variability .

How can PICO/FINER frameworks refine research questions for this compound’s translational potential?

Using PICO (Population: LBD patients; Intervention: Mevidalen; Comparison: Placebo; Outcome: ADCS-CGIC) ensures clarity. FINER criteria (Feasible dosing regimens, Novel mechanism, Ethical sleep studies) guide hypothesis generation, particularly for cognitive-motor interplay .

Q. Methodological Considerations

- Data Collection : Use SCORE-2000 systems for multimodal rodent monitoring (EEG, EMG, temperature) .

- Dosing Protocols : Oral administration at 10 mL/kg in mice; human equivalents require bioavailability adjustments .

- Ethical Compliance : Sleep deprivation in humans should align with institutional review board (IRB) standards, balancing scientific rigor with participant welfare .

Q. Key Preclinical Parameters

| Parameter | Preclinical Value | Clinical Equivalent |

|---|---|---|

| Dose Range | 3–100 mg/kg (mice) | 15–75 mg (humans) |

| Tmax | 1–2 hours | 2–4 hours |

| Key Outcome | Wakefulness latency | ADCS-CGIC score |

| Model Validity | Sleep-deprived mice | LBD patients |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.